Moenocinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

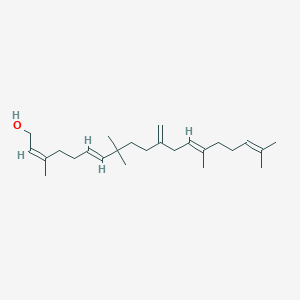

Moenocinol, also known as this compound, is a useful research compound. Its molecular formula is C25H42O and its molecular weight is 358.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antibiotic Properties

Mechanism of Action

Moenocinol exhibits significant antimicrobial activity, primarily against Gram-positive bacteria. It acts as an inhibitor of peptidoglycan transglycosylases (PGTs), enzymes critical for bacterial cell wall synthesis. This mechanism makes it a valuable candidate in the fight against antibiotic-resistant strains of bacteria .

Case Study: Moenomycin Derivatives

Research has shown that derivatives of this compound can inhibit bacterial growth at low concentrations. For instance, a library of 1300 compounds was synthesized, leading to the identification of several derivatives that effectively inhibited bacterial growth by interfering with the transglycosylation reaction involved in cell wall biosynthesis .

Chemical Synthesis and Modification

Synthetic Applications

this compound's complex structure presents challenges and opportunities for synthetic chemists. Various synthetic strategies have been developed to create analogs with modified lipid portions or sugar units, enhancing its pharmacological properties. For example, ozonolysis reactions have been employed to modify this compound, yielding new compounds with improved activity profiles .

Table 1: Summary of this compound Derivative Synthesis

| Synthesis Method | Resulting Compounds | Activity |

|---|---|---|

| Ozonolysis | Aldehyde derivatives | Enhanced antibacterial |

| Indium-mediated reactions | Modified lipid chains | Improved PGT inhibition |

| Fluorescein labeling | High-throughput assays | Targeted drug delivery |

Nanomedicine Applications

Nanocarrier Development

The versatility of this compound extends to nanomedicine, where it can be utilized as part of drug delivery systems. Its lipid-based characteristics allow for incorporation into liquid crystalline systems, which can enhance the bioavailability and targeted delivery of therapeutic agents .

Case Study: Chronic Lung Diseases

Recent studies have explored the use of this compound in nanocarriers designed for treating chronic lung diseases such as asthma and COPD. By improving the solubility and stability of drugs within these carriers, this compound can potentially revolutionize treatment approaches in this area .

Research and Development Insights

Future Directions

Continued research into this compound's structure-activity relationships is essential for developing more effective antibiotics and therapeutic agents. The ongoing synthesis of novel derivatives will likely yield compounds with broader spectra of activity against resistant pathogens .

Propriétés

Numéro CAS |

19953-93-6 |

|---|---|

Formule moléculaire |

C25H42O |

Poids moléculaire |

358.6 g/mol |

Nom IUPAC |

(2Z,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraen-1-ol |

InChI |

InChI=1S/C25H42O/c1-21(2)11-10-13-22(3)14-15-24(5)16-19-25(6,7)18-9-8-12-23(4)17-20-26/h9,11,14,17-18,26H,5,8,10,12-13,15-16,19-20H2,1-4,6-7H3/b18-9+,22-14+,23-17- |

Clé InChI |

OIQGIUGCYRSAKT-RSYGDTPCSA-N |

SMILES |

CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |

SMILES isomérique |

CC(=CCC/C(=C/CC(=C)CCC(C)(C)/C=C/CC/C(=C\CO)/C)/C)C |

SMILES canonique |

CC(=CCCC(=CCC(=C)CCC(C)(C)C=CCCC(=CCO)C)C)C |

Synonymes |

moenocinol |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.